(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine
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Overview
Description
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine is a chiral compound with significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine typically involves several steps, starting from readily available precursors. One common method involves the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-benzyl-2-methyl-4-phenylpiperidine
- (2R,4S)-1-benzyl-2-methyl-4-phenylpiperidine
- (2R,4R)-1-benzyl-2-methyl-4-phenylpiperidine
Uniqueness
The (2S,4S) configuration of 1-benzyl-2-methyl-4-phenylpiperidine gives it unique stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its stereoisomers, which may have different chemical and biological properties.
Properties
CAS No. |
921199-72-6 |
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Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine |
InChI |
InChI=1S/C19H23N/c1-16-14-19(18-10-6-3-7-11-18)12-13-20(16)15-17-8-4-2-5-9-17/h2-11,16,19H,12-15H2,1H3/t16-,19-/m0/s1 |
InChI Key |
BALBBEQCXYERNJ-LPHOPBHVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1CC(CCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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